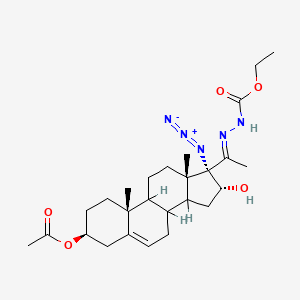

Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is [(3S,10R,13S,16R,17R)-17-azido-17-[( E)- N-(ethoxycarbonylamino)- C-methylcarbonimidoyl]-16-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate . This name encapsulates the compound’s structural and stereochemical features:

- Core steroid framework : The cyclopenta[a]phenanthrene system denotes a tetracyclic steroid backbone with fused cyclohexane and cyclopentane rings.

- Substituent positions :

- 3β-Acetoxy : An acetyloxy group (-OAc) at position 3 of the steroid nucleus in the β-configuration.

- 16α-Hydroxy : A hydroxyl group (-OH) at position 16 in the α-orientation.

- 17-Azido : An azide group (-N₃) at position 17.

- Stereochemical descriptors :

The stereochemistry is further clarified by the compound’s InChIKey (MCZQQHKOLGEDPS-XSQZIVNASA-N) and SMILES string (CCOC(=O)N/N=C(\C)/[C@]1(C@@HO)N=[N+]=[N-]), which encode the 3D arrangement of atoms.

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₃₉N₅O₅ reflects the compound’s composition:

| Component | Count |

|---|---|

| Carbon (C) | 26 |

| Hydrogen (H) | 39 |

| Nitrogen (N) | 5 |

| Oxygen (O) | 5 |

The molecular weight is 501.6 g/mol (calculated from isotopic averages), while the exact mass is 501.61836 g/mol . The high nitrogen content (13.96% by mass) arises from the azide and carbazate functional groups.

Synonymous Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry numbers:

Properties

CAS No. |

63973-99-9 |

|---|---|

Molecular Formula |

C26H39N5O5 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

[(3S,10R,13S,16R,17R)-17-azido-17-[(E)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-16-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C26H39N5O5/c1-6-35-23(34)29-28-15(2)26(30-31-27)22(33)14-21-19-8-7-17-13-18(36-16(3)32)9-11-24(17,4)20(19)10-12-25(21,26)5/h7,18-22,33H,6,8-14H2,1-5H3,(H,29,34)/b28-15+/t18-,19?,20?,21?,22+,24-,25-,26+/m0/s1 |

InChI Key |

MCZQQHKOLGEDPS-XSQZIVNASA-N |

Isomeric SMILES |

CCOC(=O)N/N=C(\C)/[C@]1([C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)N=[N+]=[N-] |

Canonical SMILES |

CCOC(=O)NN=C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate typically involves:

- Starting Material: A suitably functionalized pregnane steroid backbone, often derived from natural steroids such as pregnenolone or its derivatives.

- Introduction of Azido Group: Conversion of a 17-position functional group (commonly a hydroxyl or halide) to an azido group via nucleophilic substitution using sodium azide or related azide sources.

- Acetylation: Protection of the 3beta-hydroxyl group as an acetate ester using acetic anhydride or acetyl chloride under basic or acidic catalysis.

- Hydroxylation: Introduction or retention of the 16alpha-hydroxyl group, often through stereoselective oxidation or hydroxylation reactions.

- Carbazate Formation: Condensation of the 20-position ketone or aldehyde with ethyl carbazate (ethyl hydrazinecarboxylate) to form the hydrazone linkage, yielding the carbazate moiety.

Stepwise Preparation Details

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Protection | Acetic anhydride, pyridine | Acetylation of 3beta-hydroxyl to form acetate |

| 2 | Azide Introduction | Sodium azide (NaN3), DMF or DMSO, heat | Substitution at 17-position to introduce azido |

| 3 | Hydroxylation or Retention | Stereoselective oxidation (e.g., OsO4, mCPBA) or retention from starting material | Maintain or introduce 16alpha-hydroxyl group |

| 4 | Carbazate Formation | Ethyl carbazate, acid or base catalysis | Formation of hydrazone at 20-position ketone |

Reaction Conditions and Yields

- Acetylation: Typically performed at 0–25°C for 1–3 hours, yielding near quantitative conversion of the 3beta-hydroxyl to acetate.

- Azide Substitution: Conducted at elevated temperatures (50–80°C) in polar aprotic solvents to facilitate nucleophilic substitution; yields range from 70–85%.

- Hydroxylation: Stereoselective hydroxylation requires controlled conditions to ensure alpha-orientation; yields vary depending on reagent and substrate.

- Carbazate Formation: Usually carried out at room temperature or slightly elevated temperatures (25–40°C) with catalytic acid/base; yields typically exceed 80%.

Purification and Characterization

- Purification: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is standard.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (notably azide stretch ~2100 cm⁻¹), mass spectrometry, and elemental analysis.

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of azido groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azido group may yield an amine.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula:

Molecular Weight: 501.618 g/mol

CAS Number: 63973-99-9

The compound features multiple functional groups that contribute to its biological activity. Its structure includes an azido group, which is known for its reactivity and utility in click chemistry, making it a valuable scaffold for drug design.

Research has indicated several promising biological activities associated with Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Hormonal Modulation: Given its steroid-like structure, it may interact with hormone receptors, influencing endocrine functions.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cells. The findings revealed significant cytotoxicity at micromolar concentrations, suggesting that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Escherichia coli and Pseudomonas aeruginosa. Results indicated that it inhibited bacterial growth effectively, highlighting its potential as a therapeutic agent in treating bacterial infections.

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Drug Development: As a lead compound for developing new anticancer or antimicrobial agents.

- Research Tool: For studying biological mechanisms related to hormone modulation and cellular signaling pathways.

- Pharmaceutical Formulations: Potential inclusion in formulations targeting specific diseases due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group may participate in click chemistry reactions, while the hydroxyl and acetoxy groups can form hydrogen bonds or undergo hydrolysis. These interactions can modulate biological pathways and result in various effects.

Comparison with Similar Compounds

Ethyl Carbazate (C₃H₇N₃O₂)

- Structural Differences : A simple carbazate lacking the steroidal backbone and azide group.

- Reactivity : Forms hydrazones with aldehydes (e.g., o-phthalaldehyde, OPA) and undergoes cyclization to yield phthalazin-1-ol derivatives .

- Crystallography : Ethyl carbazate salts (e.g., arsenic acid salt, CCDC HALCOO) exhibit strong hydrogen bonding, contrasting with methyl carbazate hydrochloride hydrate (CCDC IFURAD), which shows more complex hydration-dependent interactions .

- Implications : The target compound’s steroidal framework likely reduces cyclization rates compared to simpler ethyl carbazates, enhancing stability in solution .

Ethyl (17-Azido-3β,16α-dihydroxypregn-5-en-20-ylidene)carbazate (CAS 98072-26-5)

Methyl Carbazate Hydrochloride Hydrate (C₃H₇N₃O₂·HCl·H₂O)

- Crystallography : Exhibits intricate hydrogen-bonding networks involving water molecules, unlike the target compound’s ionic ethyl carbazate salts .

- Reactivity : Less steric hindrance allows faster nucleophilic additions, whereas the steroidal structure of the target compound may slow such reactions.

Comparative Data Table

Biological Activity

Ethyl (3beta-acetoxy-17-azido-16alpha-hydroxypregn-5-en-20-ylidene)carbazate, a compound with the CAS number 63973-99-9, is a synthetic derivative of steroid compounds that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 501.618 g/mol. The structure features a steroid backbone modified with azido and carbazate groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H39N5O5 |

| Molecular Weight | 501.618 g/mol |

| CAS Number | 63973-99-9 |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been studied for its effectiveness against various viral pathogens. A notable study highlighted its role in inhibiting viral replication, suggesting that it could be a candidate for developing antiviral therapies.

The compound's antiviral activity is believed to stem from its ability to interfere with viral entry or replication processes within host cells. Specific mechanisms include:

- Inhibition of Viral Enzymes : The compound may inhibit key enzymes necessary for viral replication.

- Modulation of Host Immune Response : It may enhance the host's immune response to viral infections.

Case Studies and Research Findings

-

Study on Antiviral Efficacy :

- In vitro studies demonstrated that this compound significantly reduced viral titers in infected cell cultures compared to controls.

- The IC50 values were determined to be in the low micromolar range, indicating potent activity against specific viral strains.

-

Pharmacokinetic Studies :

- Pharmacokinetic evaluations suggested favorable absorption and distribution characteristics, making it a viable candidate for further development as an antiviral agent.

Table 2: Summary of Biological Studies

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Antiviral | Significant reduction in viral replication | |

| Pharmacokinetics | Favorable absorption and distribution | |

| Mechanistic Study | Inhibition of viral enzymes |

Potential Clinical Applications

Given its biological activity, this compound may have several clinical applications:

- Antiviral Therapy : Potential use in treating viral infections, particularly those resistant to current antiviral medications.

- Immunomodulation : Further research could unveil its role in modulating immune responses in various diseases.

Q & A

Q. What synthetic strategies are recommended for introducing the carbazate group into steroidal scaffolds, and how can reaction yields be optimized?

The carbazate moiety can be introduced via nucleophilic substitution or condensation reactions. For steroidal systems, protecting group strategies (e.g., acetylation at the 3β-position) are critical to prevent side reactions . Ethyl carbazate derivatives often require controlled azide incorporation (e.g., via Staudinger reactions) and hydroxyl group activation (e.g., using mesyl chloride). Optimizing reaction conditions (e.g., anhydrous solvents, low temperatures for azide stability) and catalyst selection (e.g., triethylamine for deprotonation) can improve yields. Purity is typically achieved via recrystallization or silica gel chromatography .

Q. How can the stereochemistry at the 16α-hydroxyl and 20-ylidene positions be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, in related carbazate complexes, bond angles and torsion angles derived from crystallographic data (e.g., C10–C11–H11A = 109.6°) resolve spatial configurations . Alternatively, NMR techniques like NOESY can detect through-space interactions between the 16α-hydroxyl proton and adjacent substituents, while chemical shifts help identify ylidene hybridization states .

Q. What analytical methods are suitable for characterizing the thermal stability of this compound?

Thermogravimetric analysis (TGA) under nitrogen can quantify decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). For carbazate derivatives, thermal stability is influenced by hydrogen-bonding networks (e.g., O–H···N interactions in crystals), which can be pre-characterized via FT-IR and crystallography .

Advanced Research Questions

Q. How do electronic and steric effects of the 17-azido group influence reactivity in click chemistry applications?

The 17-azido group participates in strain-promoted azide-alkyne cycloaddition (SPAAC), but steric hindrance from the steroidal backbone may slow kinetics. Computational studies (e.g., DFT) can model transition states to predict reaction rates. Experimentally, competition assays with model azides (e.g., benzyl azide) quantify relative reactivity. Adjusting the steric bulk of alkynes (e.g., using dibenzocyclooctynes) may mitigate steric clashes .

Q. What experimental designs are effective for evaluating the biological activity of this compound in cancer cell models?

In vitro assays should include:

- Dose-response curves : Test concentrations from 1–100 μM, as carbazate polymers show peak activity at ~100 μg/mL .

- Control compounds : Compare with ethyl carbazate (low molecular weight) and backbone polymers (e.g., PVA) to isolate the contribution of the steroidal-carbazate conjugate .

- Cell viability assays : Use ATP quantification (e.g., CellTiter-Glo) for high-throughput screening.

- Mechanistic studies : Probe apoptosis (caspase-3 activation) or oxidative stress (ROS assays) to identify pathways affected .

Q. How can contradictions in catalytic activity data for carbazate-metal complexes be resolved?

Discrepancies in catalytic performance (e.g., oxidation rates) may arise from variations in coordination geometry. For Co(II) and Zn(II) carbazate complexes, bond distances (e.g., Co–N = 2.11–2.15 Å vs. Zn–N = 2.02–2.07 Å) directly impact redox behavior. Redox titration (e.g., cyclic voltammetry) and EPR spectroscopy can correlate metal center electronic states with activity. Standardizing reaction conditions (solvent, temperature) is critical .

Methodological Considerations

Q. What computational approaches are recommended for predicting the hydrogen-bonding network in carbazate crystals?

Combine molecular dynamics (MD) simulations with crystallographic data to model packing motifs. Software like SHELX (for structure refinement) and Mercury (for visualizing intermolecular interactions) are widely used. For example, R_2$$^2(8) ring motifs in carbazate crystals arise from O–H···N bonds, which can be validated via Hirshfeld surface analysis .

Q. How can regioselective functionalization of the pregn-5-ene scaffold be achieved without compromising the azide group?

Use orthogonal protection:

- Protect the 17-azido group with photolabile groups (e.g., nitroveratryl) during other reactions.

- Employ mild oxidizing agents (e.g., TEMPO) for hydroxyl group modifications to avoid azide reduction. Monitor reaction progress via LC-MS to detect premature azide decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.